2-Fluoro-3-formyl-6-methoxybenzoic acid

Description

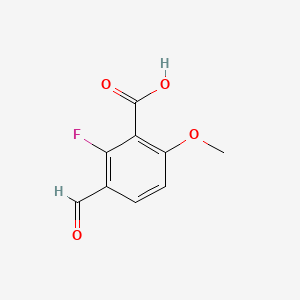

The compound features:

- Fluoro substituent at position 2 (electron-withdrawing, influencing reactivity and stability).

- Formyl group at position 3 (enhancing electrophilic character for further derivatization).

- Methoxy group at position 6 (electron-donating, affecting solubility and steric interactions).

This trifunctionalized benzoic acid derivative is likely used in pharmaceutical or agrochemical synthesis due to its reactive sites. Below, we compare its properties and applications with structurally related compounds.

Properties

Molecular Formula |

C9H7FO4 |

|---|---|

Molecular Weight |

198.15 g/mol |

IUPAC Name |

2-fluoro-3-formyl-6-methoxybenzoic acid |

InChI |

InChI=1S/C9H7FO4/c1-14-6-3-2-5(4-11)8(10)7(6)9(12)13/h2-4H,1H3,(H,12,13) |

InChI Key |

LXTJDGYZEWEDHF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-formyl-6-methoxybenzoic acid typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-formyl-6-methoxybenzoic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group under specific conditions.

Reduction: The formyl group can be reduced to an alcohol group using reducing agents.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 2-Fluoro-3-carboxy-6-methoxybenzoic acid, while reduction produces 2-Fluoro-3-hydroxymethyl-6-methoxybenzoic acid .

Scientific Research Applications

2-Fluoro-3-formyl-6-methoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-formyl-6-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Notes:

- The formyl group in 2-Chloro-6-fluoro-3-formylbenzoic acid increases electrophilicity compared to non-formylated analogs like Dicamba .

- Methoxy groups (e.g., in 2-Fluoro-6-methoxybenzoic acid) improve solubility in polar solvents compared to chloro or fluoro substituents alone .

- Hydroxy groups (e.g., in 6-Fluoro-2-formyl-3-hydroxybenzoic acid) significantly elevate polarity and hydrogen-bonding capacity .

Biological Activity

2-Fluoro-3-formyl-6-methoxybenzoic acid is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H7F O4

- Molecular Weight : 196.15 g/mol

- CAS Number : Not explicitly listed in the provided data.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Properties : The compound has shown promise in inhibiting inflammatory pathways, potentially useful in treating conditions like arthritis and other inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could be beneficial in drug design targeting metabolic pathways.

The biological activity of this compound is attributed to its structural features that allow it to interact with biological targets effectively. The presence of the fluorine atom enhances lipophilicity, aiding cellular penetration. The formyl and methoxy groups can participate in hydrogen bonding with active sites on enzymes or receptors, modulating their activity.

Anticancer Studies

A study conducted on various substituted benzoic acids, including this compound, revealed significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and NCI-H187 (lung cancer). The study utilized assays to quantify cell viability post-treatment, demonstrating an IC50 value indicative of potent anticancer activity.

Enzyme Inhibition Research

Another investigation focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Results showed that this compound inhibited COX activity with a lower IC50 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting it may offer a novel approach to managing inflammation.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.